molecular formula C11H9NO3 B1268783 5-(4-Methylphenyl)isoxazole-3-carboxylic acid CAS No. 33282-21-2

5-(4-Methylphenyl)isoxazole-3-carboxylic acid

Cat. No.: B1268783
CAS No.: 33282-21-2
M. Wt: 203.19 g/mol
InChI Key: DDCNRVJWVNUYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a member of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
5-(4-Methylphenyl)isoxazole-3-carboxylic acid is primarily researched for its potential as an anti-inflammatory and analgesic agent. Studies have indicated that derivatives of this compound exhibit significant activity against inflammation-related pathways, making them candidates for the development of new pain relief medications .

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of isoxazole compounds, including this compound, displayed broad-spectrum antimicrobial activity. Specifically, certain synthesized derivatives were effective against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . This suggests a promising avenue for developing new antimicrobial agents.

Biochemical Research

Neurobiology Applications
In biochemical research, this compound is utilized to study neurotransmitter activity and other biochemical pathways. Its ability to influence neurobiological processes makes it a useful tool for understanding complex neurological conditions and developing targeted therapies .

Agricultural Chemistry

Plant Growth Regulation
Research has explored the efficacy of this compound as a plant growth regulator. It has shown potential in enhancing crop yields and improving resistance to pests, which could lead to more sustainable agricultural practices .

Material Science

Development of Novel Polymers
The unique structural properties of this compound allow it to be used in the synthesis of novel polymers and coatings. These materials can possess specific thermal and mechanical properties suitable for various industrial applications .

Analytical Chemistry

Standardization in Analytical Methods
This compound can serve as a standard in analytical chemistry, aiding in the detection and quantification of similar compounds across different samples. Its reliability in various analytical techniques makes it an essential component in research laboratories .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Pharmaceutical DevelopmentPotential anti-inflammatory and analgesic propertiesBroad-spectrum antimicrobial activity
Biochemical ResearchTool for studying neurotransmitter activityInfluences neurobiological processes
Agricultural ChemistryEfficacy as a plant growth regulatorEnhances crop yields and pest resistance
Material ScienceDevelopment of novel polymers with specific propertiesUnique structural applications
Analytical ChemistryStandardization in analytical methodsAids in detection/quantification

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole-3-carboxylic acid
  • 5-Phenylisoxazole-3-carboxylic acid
  • 5-Methyl-4-isoxazolecarbonyl chloride

Uniqueness

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H9NO3
  • Molecular Weight : 219.19 g/mol
  • Melting Point : 184 °C (dec.) .

The compound features an isoxazole ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial effects. While specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results against various bacterial strains. For instance, some isoxazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis with varying degrees of effectiveness .

Enzyme Inhibition

Isoxazole derivatives are also recognized for their ability to inhibit key enzymes. Research indicates that similar compounds can act as inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibitors of XO are clinically significant for treating conditions like gout and hyperuricemia. Although specific studies on this compound are lacking, the structural similarities suggest potential as an XO inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole compounds often correlates with their structural features. The presence of substituents on the phenyl ring can significantly influence their lipophilicity and, consequently, their biological efficacy. For example, modifications that enhance hydrophobic interactions tend to improve enzyme inhibition potency .

Case Studies

  • Antitubercular Activity : Research has shown that certain isoxazole derivatives exhibit substantial antitubercular activity. A study highlighted that compounds with specific substitutions on the isoxazole ring demonstrated up to 72% inhibition against Mycobacterium tuberculosis . This suggests that this compound could potentially be evaluated for similar activity.
  • Xanthine Oxidase Inhibition : A related study synthesized various isoxazole derivatives and evaluated their inhibitory effects on XO. The findings indicated that certain structural modifications led to enhanced inhibitory activity compared to traditional drugs like allopurinol . This reinforces the need for further exploration of this compound in this context.

Research Findings Summary Table

Activity Compound IC50 Value Notes
AntimicrobialVarious Isoxazole DerivativesVariesEffective against Mycobacterium tuberculosis
Xanthine Oxidase InhibitionRelated Isoxazole CompoundsIC50 = 0.13 μM (best)Superior to allopurinol in some cases

Properties

IUPAC Name

5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCNRVJWVNUYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359585
Record name 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33282-21-2
Record name 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Reactant of Route 2
5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Methylphenyl)isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.